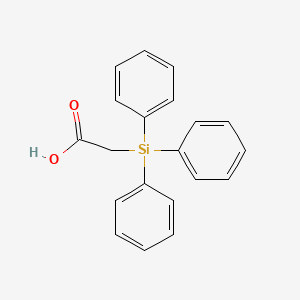
(Triphenylsilyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Triphenylsilyl)acetic acid is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylsilyl)acetic acid typically involves the reaction of triphenylsilyl chloride with acetic acid or its derivatives. One common method is the reaction of triphenylsilyl chloride with sodium acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Triphenylsilyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl esters, while reduction can produce alcohols.
Applications De Recherche Scientifique
(Triphenylsilyl)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which (Triphenylsilyl)acetic acid exerts its effects involves the interaction of the triphenylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylsilyl)acetic acid: This compound has a similar structure but with methyl groups instead of phenyl groups.
Triphenylmethyl derivatives: These compounds have similar steric properties but differ in their electronic effects due to the absence of silicon.
Uniqueness
(Triphenylsilyl)acetic acid is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organosilicon compounds .
Propriétés
Numéro CAS |
18666-58-5 |
|---|---|
Formule moléculaire |
C20H18O2Si |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-triphenylsilylacetic acid |
InChI |
InChI=1S/C20H18O2Si/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
Clé InChI |
LKTZMKGXPGJWEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















